三甲基甲硅烷基-内消旋肌醇

描述

Trimethylsilyl-meso-inositol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 96 bonds, including 36 non-H bonds, 12 rotatable bonds, and 1 six-membered ring .

Synthesis Analysis

Trimethylsilyl (TMS) derivatisation is one of the most widely used methods in metabolomics . The most common silylation reagents are N, O-bis(trimethylsilyl) trifluroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA). These reagents are very sensitive to moisture, so anhydrous conditions are required .

Molecular Structure Analysis

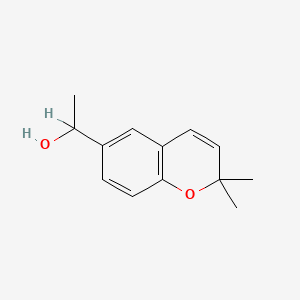

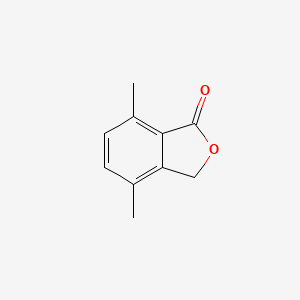

The molecular formula of Trimethylsilyl-meso-inositol is C24H60O6Si6 . Its molecular weight is 613.24 . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Trimethylsilyl-meso-inositol molecule .

Chemical Reactions Analysis

Trimethylsilyl-meso-inositol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . TMS groups are susceptible to cleavage upon treatment with HF-based reagents .

Physical And Chemical Properties Analysis

Trimethylsilyl-meso-inositol has a molecular weight of 613.24 and a molecular formula of C24H60O6Si6 . It should be stored at a temperature of 2-8°C .

科学研究应用

气相色谱应用

三甲基甲硅烷基衍生物,包括三甲基甲硅烷基-内消旋肌醇,广泛用于气相色谱分析各种物质。例如,已使用三甲基甲硅烷基衍生物的气相色谱法测定人血清、血浆和脑脊液等体液中肌醇的浓度 (Lewin、Szeinberg 和 Lepkifker,1973)。此外,还以类似方式分析了不同果汁中肌醇的存在 (Sanz、Villamiel 和 Martínez-Castro,2004)。

医学状况研究

在医学研究中,三甲基甲硅烷基衍生物已被用于研究糖尿病和心理健康障碍等疾病。例如,使用三甲基甲硅烷基醚的气相色谱法测量了糖尿病大鼠组织中游离和脂质肌醇的浓度 (Palmano、Whiting 和 Hawthorne,1977)。此外,使用三甲基甲硅烷基衍生物的气相色谱法评估了精神分裂症患者死后大脑中的肌醇水平 (Shimon 等人,1998)。

化学分析和分离技术

三甲基甲硅烷基-内消旋肌醇还用于化学分析和分离技术。例如,它在不同肌醇差向异构体的阴离子交换色谱法制备级分离中发挥作用 (Sasaki、Balza 和 Taylor,1987)。

作用机制

Target of Action

Trimethylsilyl-meso-inositol, also known as myo-Inositol, hexakis-TMS, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .

Biochemical Pathways

Inositol and its derivatives are known to be involved in various biochemical pathways. They are ubiquitous constituents of eukaryotes and have acquired diverse functions over the course of evolution . .

安全和危害

When handling Trimethylsilyl-meso-inositol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Trimethylsilyl-meso-inositol plays a significant role in biochemical reactions, particularly in the derivatization of metabolites for gas chromatography-mass spectrometry (GC-MS) analysis . It interacts with various enzymes and proteins, including inositol monophosphatase and myo-inositol-3-phosphate synthase, which are involved in the inositol metabolic pathway . These interactions are essential for the synthesis and regulation of inositol phosphates and lipids, which are critical for cellular signaling and membrane dynamics .

Cellular Effects

Trimethylsilyl-meso-inositol influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It affects the production of inositol phosphates, which act as secondary messengers in signal transduction pathways. This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins . Additionally, it plays a role in cellular metabolism by participating in the synthesis of phosphatidylinositol and other inositol-containing lipids .

Molecular Mechanism

At the molecular level, Trimethylsilyl-meso-inositol exerts its effects through binding interactions with specific biomolecules . It can inhibit or activate enzymes involved in the inositol metabolic pathway, thereby influencing the levels of inositol phosphates and lipids . These changes can alter gene expression and cellular signaling, leading to various physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trimethylsilyl-meso-inositol can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods . Long-term studies have shown that Trimethylsilyl-meso-inositol can have sustained effects on cellular function, particularly in in vitro experiments .

Dosage Effects in Animal Models

The effects of Trimethylsilyl-meso-inositol vary with different dosages in animal models . At lower doses, it can enhance cellular signaling and metabolic processes without causing adverse effects . At higher doses, it may lead to toxicity and adverse reactions, including gastrointestinal symptoms and metabolic imbalances . These threshold effects are crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

Trimethylsilyl-meso-inositol is involved in several metabolic pathways, including the synthesis of inositol phosphates and lipids . It interacts with enzymes such as inositol monophosphatase and myo-inositol-3-phosphate synthase, which regulate the production of these metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular function and signaling .

属性

IUPAC Name |

trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTKXRNTVMCAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H60O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334291 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2582-79-8 | |

| Record name | Trimethylsilyl-meso-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1596231.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1596240.png)